CCK-B Receptor Binding Affinity: Leucine Derivative vs. Natural Ligand CCK-8
((4-(o-Tolyloxy)phenyl)sulfonyl)leucine inhibited [125I]CCK-8 binding to mouse brain cholecystokinin type B (CCK-B) receptor with an IC₅₀ of 31 nM at pH 6.5. [1] This value places the compound in the moderate-affinity range for CCK-B ligands, approximately 10- to 100-fold weaker than the endogenous peptide agonist CCK-8 (Kd ~0.1–1 nM) but comparable to several small-molecule CCK-B antagonists used as pharmacological probes. [2]
| Evidence Dimension | CCK-B receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | CCK-8 (endogenous agonist): Kd ~0.1–1 nM; typical small-molecule CCK-B antagonists: IC₅₀ range 1–100 nM |
| Quantified Difference | ~10–100× weaker than CCK-8; within range of reference antagonists |
| Conditions | [125I]CCK-8 competitive binding assay, mouse brain membranes, pH 6.5 |
Why This Matters
This quantitative affinity data enables researchers to select the leucine conjugate as a CCK-B tool compound with a defined potency window, distinguishing it from non-binding analogs in the same sulfonamide series.
- [1] BindingDB. PrimarySearch_ki, entry 50029139: IC₅₀ 31 nM, [125I]CCK-8 binding, mouse brain CCK-B receptor, pH 6.5. https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=6&entryid=50029139 View Source
- [2] Innis RB, Snyder SH. Distinct cholecystokinin receptors in brain and pancreas. Proc Natl Acad Sci USA. 1980;77(11):6917-6921. doi:10.1073/pnas.77.11.6917 View Source
